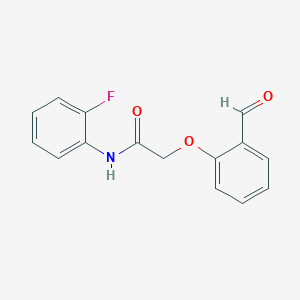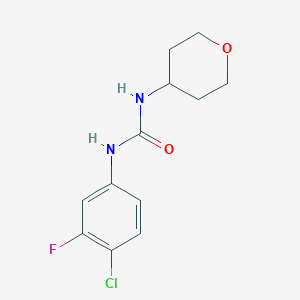
1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, agricultural chemistry, and material science. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea has been extensively studied. It has been found to inhibit the activity of enzymes involved in DNA synthesis and photosynthesis. This inhibition leads to the disruption of the normal cellular processes in cancer cells, fungi, and weeds, ultimately leading to their death.
Biochemical and Physiological Effects:
1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea has been shown to have different biochemical and physiological effects depending on its application. In medicinal chemistry, this compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of fungi. In agricultural chemistry, this compound has been found to inhibit the growth of weeds by interfering with their photosynthesis. In material science, this compound has been found to improve the properties of materials such as polymers and composites.
实验室实验的优点和局限性
1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using different methods. Another advantage is that it has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. One of the limitations is that it may have different effects depending on the application, and further studies are needed to fully understand its potential. Another limitation is that it may have toxic effects on living organisms, and caution should be taken when handling this compound.
未来方向
There are several future directions for the research on 1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea. One direction is to further investigate its potential applications in medicinal chemistry, agricultural chemistry, and material science. Another direction is to study its toxic effects on living organisms and develop safety guidelines for handling this compound. Additionally, further studies are needed to fully understand its mechanism of action and develop new derivatives with improved properties. Finally, future research could focus on developing new methods for synthesizing this compound that are more efficient and environmentally friendly.
合成方法
The synthesis of 1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 4-chloro-3-fluoroaniline with oxan-4-yl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then treated with urea to obtain 1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea. Other methods involve the use of different starting materials and catalysts.
科学研究应用
1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea has been found to have potential applications in various areas of scientific research. In medicinal chemistry, this compound has been studied for its anticancer and antifungal activities. It has been shown to inhibit the growth of cancer cells and fungi by interfering with their DNA synthesis. In agricultural chemistry, this compound has been studied for its herbicidal properties. It has been found to inhibit the growth of weeds by interfering with their photosynthesis. In material science, this compound has been studied for its potential applications in the development of new materials with improved properties.
属性
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O2/c13-10-2-1-9(7-11(10)14)16-12(17)15-8-3-5-18-6-4-8/h1-2,7-8H,3-6H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJVDPUARQBBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2755475.png)
![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2755476.png)

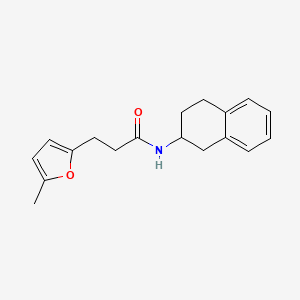
![4-[[2-[(2,2-Dimethyl-3,4-dihydrochromen-7-yl)oxymethyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2755481.png)


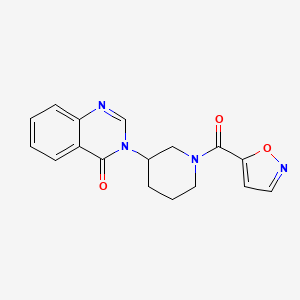
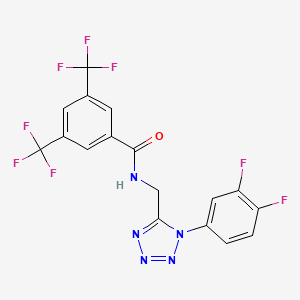
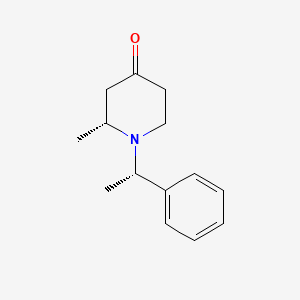
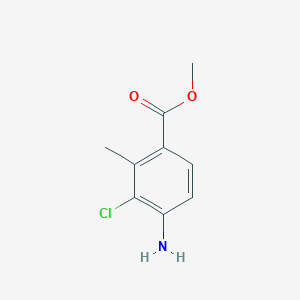
![4-bromo-N-({5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2755495.png)
![N-[3-({[3-(acetylamino)benzyl]amino}methyl)phenyl]acetamide](/img/structure/B2755496.png)
